molecular formula C15H21NO3 B257529 4-[(4-Tert-butylbenzoyl)amino]butanoic acid

4-[(4-Tert-butylbenzoyl)amino]butanoic acid

Cat. No. B257529
M. Wt: 263.33 g/mol
InChI Key: NARBKEMWTZLGRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Tert-butylbenzoyl)amino]butanoic acid, also known as Boc-4-aminobutyric acid, is a non-proteinogenic amino acid that has been widely used in scientific research. This compound is synthesized by the reaction of tert-butyl 4-aminobenzoate with bromobutanoic acid, followed by deprotection of the tert-butyl group. Boc-4-aminobutyric acid is a versatile molecule that has been utilized in various research fields, including drug discovery, peptide synthesis, and bioconjugation.

Mechanism of Action

4-[(4-Tert-butylbenzoyl)amino]butanoic acidutyric acid does not have a specific mechanism of action, as it is primarily used as a building block for the synthesis of peptides and peptidomimetics. However, the incorporation of 4-[(4-Tert-butylbenzoyl)amino]butanoic acidutyric acid into peptide sequences can affect the conformation and stability of the peptide, which can in turn affect its biological activity.
Biochemical and Physiological Effects:
4-[(4-Tert-butylbenzoyl)amino]butanoic acidutyric acid does not have any direct biochemical or physiological effects, as it is not a naturally occurring amino acid. However, peptides containing 4-[(4-Tert-butylbenzoyl)amino]butanoic acidutyric acid have been shown to exhibit enhanced stability and bioactivity, making them useful for a variety of applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(4-Tert-butylbenzoyl)amino]butanoic acidutyric acid in lab experiments is its versatility. It can be easily incorporated into peptide sequences using standard peptide synthesis techniques, and can be used to introduce steric hindrance and improve the stability of the peptide. However, one limitation of using 4-[(4-Tert-butylbenzoyl)amino]butanoic acidutyric acid is its cost, as it is a relatively expensive building block compared to other amino acids.

Future Directions

There are several future directions for the use of 4-[(4-Tert-butylbenzoyl)amino]butanoic acidutyric acid in scientific research. One potential application is in the development of novel peptide-based therapeutics, where the incorporation of 4-[(4-Tert-butylbenzoyl)amino]butanoic acidutyric acid could improve the stability and bioactivity of the peptide. Another direction is in the development of drug delivery systems, where 4-[(4-Tert-butylbenzoyl)amino]butanoic acidutyric acid could be used to improve the pharmacokinetic properties of drugs or nanoparticles. Finally, 4-[(4-Tert-butylbenzoyl)amino]butanoic acidutyric acid could be used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides and have potential applications in drug discovery.

Synthesis Methods

The synthesis of 4-[(4-Tert-butylbenzoyl)amino]butanoic acidutyric acid involves several steps. Firstly, tert-butyl 4-aminobenzoate is reacted with bromobutanoic acid in the presence of a base such as potassium carbonate to form tert-butyl 4-[(4-tert-butylbenzoyl)amino]butanoate. This intermediate is then deprotected using trifluoroacetic acid to yield 4-[(4-Tert-butylbenzoyl)amino]butanoic acidutyric acid.

Scientific Research Applications

4-[(4-Tert-butylbenzoyl)amino]butanoic acidutyric acid has been widely used in scientific research as a building block for the synthesis of peptides and peptidomimetics. It can be incorporated into peptide sequences to introduce steric hindrance and improve the stability of the peptide. 4-[(4-Tert-butylbenzoyl)amino]butanoic acidutyric acid has also been used in the development of drug delivery systems, where it can be conjugated to drugs or nanoparticles to improve their pharmacokinetic properties.

properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

4-[(4-tert-butylbenzoyl)amino]butanoic acid

InChI

InChI=1S/C15H21NO3/c1-15(2,3)12-8-6-11(7-9-12)14(19)16-10-4-5-13(17)18/h6-9H,4-5,10H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

NARBKEMWTZLGRF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCC(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCCCC(=O)O

Origin of Product

United States

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